molecular formula C19H14Cl2F3N5O2 B2543570 N'-(6-chloro-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide CAS No. 339099-56-8

N'-(6-chloro-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide

Cat. No.: B2543570
CAS No.: 339099-56-8
M. Wt: 472.25
InChI Key: FUJPHLOFXONZCA-UHFFFAOYSA-N
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Description

N'-(6-chloro-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide is a useful research compound. Its molecular formula is C19H14Cl2F3N5O2 and its molecular weight is 472.25. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Optical Sensors

Compounds featuring heteroatoms, especially those with pyridine and pyrrole moieties, are extensively used in creating optical sensors due to their ability to form coordination and hydrogen bonds. Such sensors have significant biological and medicinal applications, illustrating the broad utility of heterocyclic derivatives in sensing technologies (Jindal & Kaur, 2021).

Pharmacophore Design in Drug Discovery

Heterocyclic scaffolds like those containing pyridine and pyrrole are key in designing pharmacophores for drug discovery, particularly as inhibitors in various biological pathways. These compounds demonstrate significant potential in addressing a wide range of diseases by modulating biological targets through selective binding and inhibition (Scior et al., 2011).

Role in Bioactive Compound Synthesis

Pyrrole-based compounds, including those resembling the chemical structure , are pivotal in synthesizing bioactive molecules with a focus on anticancer, antimicrobial, and antiviral activities. The pyrrole nucleus serves as a pharmacophore unit in many drugs, underscoring the importance of such heterocyclic compounds in medicinal chemistry (Li Petri et al., 2020).

Properties

IUPAC Name

N'-(6-chloropyridin-2-yl)-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl]-1H-pyrrole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2F3N5O2/c1-9(16-12(20)6-11(8-26-16)19(22,23)24)17(30)10-5-13(25-7-10)18(31)29-28-15-4-2-3-14(21)27-15/h2-9,25H,1H3,(H,27,28)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJPHLOFXONZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C2=CNC(=C2)C(=O)NNC3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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